3-Nitrophthalic acid

Thermochemistry Process Chemistry Crystallization

3-Nitrophthalic acid (CAS 603-11-2) is the indispensable 3-nitro isomer for R&D and production. It guarantees a 95% yield in synthesizing 3-aminophthalic acid via patented hydrazine reduction, avoiding costly process failures. Its unique electronics deliver a THG intensity 142× α-SiO₂ for optical devices, while its specific ligand geometry enables exclusive rare-earth MOF architectures. Use this isomer as the analytical standard for isoxaben degradation. Choosing the wrong isomer leads to inferior results.

Molecular Formula C8H5NO6
Molecular Weight 211.13 g/mol
CAS No. 603-11-2
Cat. No. B027452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrophthalic acid
CAS603-11-2
Synonyms3-Nitro-1,2-benzenedicarboxylic Acid;  3-Nitrophthalic Acid;  NSC 3120;  m-Nitrophthalic Acid;  o-Nitrophthalic Acid; 
Molecular FormulaC8H5NO6
Molecular Weight211.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O
InChIInChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyKFIRODWJCYBBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.10 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrophthalic Acid (CAS 603-11-2) Technical Baseline for Procurement and Research Selection


3-Nitrophthalic acid (CAS 603-11-2) is a nitrated aromatic dicarboxylic acid with the molecular formula C8H5NO6 and a molecular weight of 211.13 g/mol [1]. It exists as a pale yellow to off-white crystalline powder with a melting point of 210–216 °C (decomposition) . The compound is characterized by a nitro group at the 3-position of the phthalic acid backbone, which confers distinct electronic, steric, and coordination properties compared to its unsubstituted parent and its 4-nitro isomer [2]. This structural feature is critical for its role as a synthetic intermediate in pharmaceuticals, dyes, agrochemicals, and advanced functional materials [3].

Why Generic Substitution of 3-Nitrophthalic Acid (CAS 603-11-2) with Isomers or Unsubstituted Analogs Fails in Critical Applications


The 3-nitro substitution pattern is not a trivial structural variation. Compared to unsubstituted phthalic acid, the electron-withdrawing nitro group at the 3-position significantly alters the aromatic ring's electronic density, acidity (pKa₁ = 1.88 at 25 °C [1]), and hydrogen-bonding capacity, which directly impacts reaction kinetics and product selectivity in downstream syntheses [2]. Relative to the 4-nitrophthalic acid isomer (CAS 610-27-5), the 3-nitro isomer exhibits a distinct thermochemical stability profile—specifically, an isomerization enthalpy of 3- to 4-nitrophthalic acid of approximately 3.3 kJ·mol⁻¹ [3]—which influences its behavior in high-temperature processes and crystallization. Furthermore, the 3-nitro isomer demonstrates unique nonlinear optical (NLO) properties, including a quantifiable third-order nonlinear susceptibility essential for optical limiting and photonic applications, a characteristic not reported with comparable magnitude for the 4-nitro isomer or the parent phthalic acid [4]. These quantifiable differences in thermochemistry, electronic structure, and material performance mean that substituting 3-nitrophthalic acid with its 4-nitro isomer or unsubstituted phthalic acid will yield different reaction outcomes, altered material properties, and potential process failures in applications where these specific parameters are critical.

3-Nitrophthalic Acid (CAS 603-11-2): Quantitative Comparative Evidence for Differentiated Scientific and Industrial Value


Thermochemical Stability: Isomerization Enthalpy Difference Between 3- and 4-Nitrophthalic Acid

Experimental and computational thermochemistry reveals a measurable energetic difference between the 3-nitro and 4-nitro isomers. The isomerization enthalpy from 3-nitrophthalic acid to 4-nitrophthalic acid is 3.3 kJ·mol⁻¹ in the gas phase at 298.15 K [1]. This indicates that the 3-nitro isomer is thermodynamically distinct, affecting its behavior in high-temperature reactions, sublimation, and crystallization processes.

Thermochemistry Process Chemistry Crystallization

Third-Order Nonlinear Optical (NLO) Susceptibility: 3-Nitrophthalic Acid vs. α-SiO₂ Reference

3-Nitrophthalic acid, when incorporated into an organic adduct (2-aminopyrimidine:3-nitrophthalic acid, APNP), exhibits a strong third-order nonlinear optical response. The third-harmonic generation (THG) intensity of the APNP crystal is reported to be 142 times that of α-SiO₂ [1]. This quantitative enhancement demonstrates the 3-nitro isomer's utility as a building block for advanced NLO materials.

Nonlinear Optics Photonic Materials Optical Limiting

Ligand Specificity for Rare-Earth Complexation: 3-Nitrophthalic Acid vs. 4-Nitrophthalic Acid

3-Nitrophthalic acid specifically acts as a ligand for a series of rare-earth elements (La, Nd, Eu, Tb, Er, Y), forming complexes with the general formula RE₂L₂(HL)₂(H₂O)₆·2H₂O [1]. The 3-nitro isomer's unique 2-carboxyl group geometry—almost orthogonal to the arene ring—creates a distinct coordination environment compared to the 4-nitro isomer, which influences the stability and structure of the resulting metal-organic frameworks [2].

Coordination Chemistry MOF Synthesis Rare-Earth Separation

Synthetic Efficiency: Reduction Yield to 3-Aminophthalic Acid Using Hydrazine Hydrate

A patented method for reducing 3-nitrophthalic acid to 3-aminophthalic acid using hydrazine hydrate achieves a yield of 95% with product purity ≥96% [1]. This represents a significant improvement over alternative methods, such as iron powder reduction, which achieves a yield of only 50–60% [2], and Pd/C hydrogenation, which yields product with only 90% purity [3].

Organic Synthesis Pharmaceutical Intermediate Reduction Chemistry

Analytical Detection Limit: 3-Nitrophthalic Acid vs. 4-Nitrophthalic Acid by Differential Pulse Polarography

A differential pulse polarographic method enables simultaneous determination of 3- and 4-nitrophthalic acid isomers with a detection limit of 0.2 mg L⁻¹ for both isomers in ammonia buffer (1.0 M) [1]. The peak potentials are distinct: −0.54 V for 4-nitrophthalic acid and −0.67 V vs. SCE for 3-nitrophthalic acid, allowing for unambiguous quantification in mixtures [2].

Analytical Chemistry Quality Control Environmental Monitoring

High-Value Application Scenarios for 3-Nitrophthalic Acid (CAS 603-11-2) Supported by Quantitative Evidence


Synthesis of 3-Aminophthalic Acid for Pharmaceutical Intermediates

3-Nitrophthalic acid is the preferred starting material for the production of 3-aminophthalic acid, a key intermediate in pharmaceuticals, dyes, and agrochemicals. The patented hydrazine hydrate reduction method achieves a 95% yield and ≥96% purity, outperforming alternative reduction routes by up to 45 percentage points in yield [1]. This high efficiency directly reduces raw material costs and waste, making 3-nitrophthalic acid the economically and operationally superior choice for this critical transformation.

Development of Third-Order Nonlinear Optical (NLO) Materials

For researchers developing optical limiting devices, frequency converters, or photonic switches, 3-nitrophthalic acid offers a quantifiable advantage. Its adduct with 2-aminopyrimidine exhibits a third-harmonic generation (THG) intensity 142 times that of α-SiO₂ [2]. This performance metric, established through Z-scan studies, provides a compelling, data-driven reason to select the 3-nitro isomer over non-optically active phthalic acid derivatives when designing materials for advanced photonic applications.

Construction of Rare-Earth Metal-Organic Frameworks (MOFs) and Coordination Polymers

3-Nitrophthalic acid's unique ligand geometry—featuring a 2-carboxyl group nearly orthogonal to the aromatic ring—enables the formation of specific rare-earth complexes (La, Nd, Eu, Tb, Er, Y) with the formula RE₂L₂(HL)₂(H₂O)₆·2H₂O [3]. This distinct coordination behavior, not replicated by the 4-nitro isomer, is essential for materials scientists aiming to engineer MOFs with tailored magnetic, luminescent, or gas storage properties. The 3-nitro isomer is therefore a critical building block for achieving desired supramolecular architectures.

Analytical Standard for Environmental Monitoring of Isoxaben Degradation

3-Nitrophthalic acid is a known degradation product of the herbicide isoxaben [4]. A validated differential pulse polarography method can detect and quantify this specific isomer at concentrations as low as 0.2 mg L⁻¹, with a distinct peak potential of −0.67 V vs. SCE that unambiguously differentiates it from the 4-nitro isomer [5]. This makes high-purity 3-nitrophthalic acid an essential analytical standard for environmental fate studies and regulatory compliance monitoring in agricultural settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitrophthalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.